ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that features a benzothiazole moiety, a chromene core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Construction of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with an ethyl acetoacetate in the presence of a strong acid catalyst.
Functional Group Modifications: Introduction of the dimethylamino group and other functional groups can be carried out through nucleophilic substitution reactions and esterification processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinones and nitroso derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The benzothiazole and chromene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Quinones, nitroso derivatives.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted benzothiazoles and chromenes.
Scientific Research Applications
Ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to enzyme active sites, inhibiting their activity, while the chromene core can interact with cellular receptors, modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate: Lacks the dimethylamino group.
Ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate: Has a methyl group instead of the dimethylamino group.
Uniqueness
The presence of the dimethylamino group in ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate enhances its solubility and bioavailability, making it more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-5-13-11-14-20(28)18(23-25-16-9-7-8-10-17(16)32-23)22(24(29)30-6-2)31-21(14)15(19(13)27)12-26(3)4/h7-11,27H,5-6,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEWDYYKYOGCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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